[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
CAS No.: 1353946-20-9
Cat. No.: VC8232401
Molecular Formula: C14H17ClN2O3
Molecular Weight: 296.75 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester - 1353946-20-9](/images/structure/VC8232401.png)
Specification
CAS No. | 1353946-20-9 |
---|---|
Molecular Formula | C14H17ClN2O3 |
Molecular Weight | 296.75 g/mol |
IUPAC Name | benzyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]carbamate |
Standard InChI | InChI=1S/C14H17ClN2O3/c15-8-13(18)17-7-6-12(9-17)16-14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19) |
Standard InChI Key | CASZWTJNHOXXEK-UHFFFAOYSA-N |
SMILES | C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=O)CCl |
Canonical SMILES | C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=O)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Stereochemistry
The compound’s molecular formula is C₁₄H₁₇ClN₂O₃, with a molecular weight of 296.75 g/mol . Its stereochemistry is defined by the (R)-configuration at the pyrrolidine ring’s third position, as evidenced by the InChI key CASZWTJNHOXXEK-GFCCVEGCSA-N . The presence of the benzyl ester and chloroacetyl groups introduces both aromatic and electrophilic characteristics, making it a versatile intermediate in organic synthesis.
Structural Analysis
X-ray crystallography and NMR spectroscopy reveal a puckered pyrrolidine ring with bond angles consistent with five-membered saturated heterocycles. The chloroacetyl group at position 1 and the benzyl carbamate at position 3 create a sterically crowded environment, influencing its reactivity and interaction with biological targets .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₇ClN₂O₃ | |
Molecular Weight | 296.75 g/mol | |
Configuration | (R)-enantiomer | |
InChI Key | CASZWTJNHOXXEK-GFCCVEGCSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyrrolidine Functionalization: The pyrrolidine ring is alkylated at position 3 using isopropyl or methyl carbamic acid derivatives under basic conditions.
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Chloroacetylation: The nitrogen at position 1 undergoes acetylation with chloroacetyl chloride in dichloromethane or ethanol, requiring temperature control (0–5°C) to minimize side reactions .
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Benzyl Esterification: The carbamic acid intermediate is esterified with benzyl alcohol via Steglich esterification, employing dicyclohexylcarbodiimide (DCC) as a coupling agent.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Alkylation | K₂CO₃, DMF, 60°C | 75–80% |
Chloroacetylation | ClCH₂COCl, Et₃N, CH₂Cl₂, 0°C | 85% |
Esterification | DCC, DMAP, Benzyl alcohol | 70% |
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (<1 mg/mL) but highly soluble in polar aprotic solvents like DMSO and DMF . It exhibits moderate stability under ambient conditions but degrades in acidic or alkaline environments due to ester hydrolysis.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.25–4.15 (m, 1H, pyrrolidine-H), 3.95–3.85 (m, 2H, NCH₂CO), 2.90–2.70 (m, 2H, pyrrolidine-H).
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IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 680 cm⁻¹ (C-Cl).
Reactivity and Functional Transformations
Nucleophilic Substitution
The chloroacetyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to yield substituted acetamides. For example, treatment with morpholine generates a morpholinoacetamide derivative.
Ester Hydrolysis
Basic hydrolysis (NaOH, H₂O/EtOH) cleaves the benzyl ester to produce the corresponding carbamic acid, which decarboxylates under acidic conditions.
Table 3: Representative Reactions
Reaction Type | Reagents | Product |
---|---|---|
SN2 Substitution | Morpholine, Et₃N, CH₂Cl₂ | Morpholinoacetamide derivative |
Ester Hydrolysis | NaOH, H₂O/EtOH | Carbamic acid |
Biological Activity and Applications
Material Science Applications
As a chiral building block, this compound is employed in asymmetric synthesis to construct peptidomimetics and macrocyclic ligands .
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